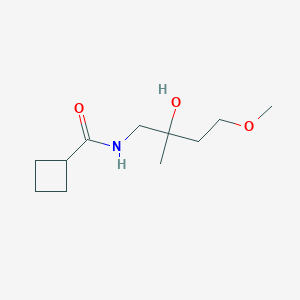
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclobutancarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.293. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclobutancarboxamid könnte als potenzielles NLO-Material untersucht werden. Seine einzigartige Struktur kann zu effizienter Frequenzumwandlung, holographischer Bildgebung und integrierter Optik beitragen .
- Anwendung: Die Derivate der Verbindung könnten als neuartige Chromophore in photorefraktiven Polymeren dienen. Diese Materialien spielen eine entscheidende Rolle in analytischen Studien und der optischen Datenspeicherung .
- Anwendung: this compound könnte als bioerneuerbares Molekül untersucht werden. Seine Synthesewege könnten zu nachhaltigen chemischen Prozessen beitragen .
- Anwendung: Untersuchen Sie das Wachstum und die Charakterisierung von Einkristallen dieser Verbindung. Techniken wie Röntgenbeugung, thermische Analyse und optische Studien liefern wertvolle Erkenntnisse .
- Anwendung: Analysieren Sie das dielektrische Verhalten von this compound bei verschiedenen Temperaturen und Frequenzen. Diese Informationen sind relevant für elektronische Anwendungen .
- Anwendung: Untersuchen Sie das Emissionsspektrum der Verbindung. Die Wellenlänge der maximalen Intensität liefert Einblicke in potenzielle Anwendungen in der Optoelektronik oder in Sensoren .
Organische nichtlineare optische (NLO) Materialien
Photorefraktive Polymere
Bioerneuerbare Moleküle
Kristallwachstum und Charakterisierung
Dielektrische Eigenschaften
Photolumineszenzstudien
Wirkmechanismus
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide modulates pain through non-opioid pathways while still exhibiting analgesic properties. It may offer advantages over traditional opioid analgesics, potentially reducing side effects like respiratory depression.
Physical and Chemical Properties Analysis
- Purity Measurement : High Performance Liquid Chromatography (HPLC).
Zukünftige Richtungen
Further studies are needed to explore its full pharmacological potential, safety profile, and potential applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(14,6-7-15-2)8-12-10(13)9-4-3-5-9/h9,14H,3-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSHUJOIMAMFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1CCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

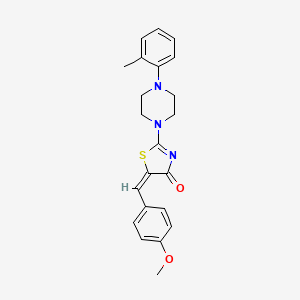

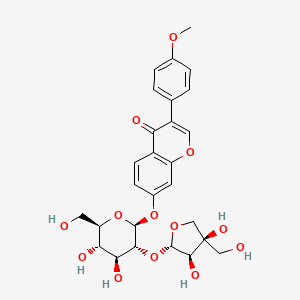
![(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2483672.png)
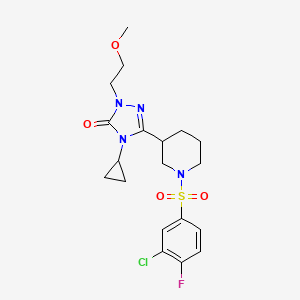
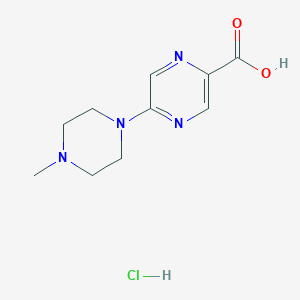
![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)



![tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate](/img/structure/B2483680.png)
![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2483682.png)
